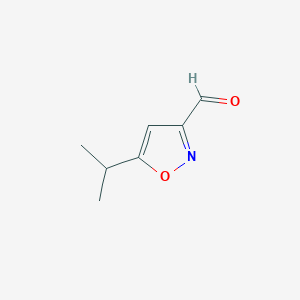

5-Isopropylisoxazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)8-10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRJQHGOMRISFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-61-6 | |

| Record name | 5-(propan-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Isopropylisoxazole 3 Carbaldehyde and Its Structural Analogs

Direct Synthesis Strategies for the 5-Isopropylisoxazole-3-carbaldehyde Scaffold

Direct synthesis of the this compound scaffold can be approached through several routes. One common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). Specifically for 5-substituted isoxazole-3-carbaldehydes, this could involve the cyclization of a suitably substituted 1,3-dicarbonyl precursor where one of the carbonyl groups is masked as an acetal, which is later deprotected to reveal the aldehyde.

Another direct approach is the condensation reaction of nitroalkanes with 3-oxetanone, which can yield 3-substituted isoxazole-4-carbaldehydes. nih.gov While not directly yielding the 3-carbaldehyde, this highlights the versatility of nitro compounds in isoxazole (B147169) synthesis. The reaction of primary nitro compounds with aldehydes can also lead to isoxazole derivatives. rsc.org

Indirect Synthesis via Precursor Functionalization: Leveraging Carboxylic Acid Derivatives

An indirect yet highly effective strategy for synthesizing this compound involves the functionalization of a pre-formed isoxazole ring, particularly from a carboxylic acid derivative. This multi-step process offers greater control over the substitution pattern.

A key precursor in this approach is 5-isopropylisoxazole-3-carboxylic acid. chemimpex.comaablocks.com This carboxylic acid can be synthesized and then converted to the desired aldehyde. The conversion typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. Alternatively, the carboxylic acid can be converted to an activated derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H).

Recent research has also explored the synthesis of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine (B1682287) oxidase inhibitors, demonstrating the ongoing interest in this class of compounds. nih.gov The synthesis of these derivatives often starts from a corresponding carboxylic acid, highlighting the importance of this functional group as a versatile handle for further chemical transformations. nih.gov

Table 1: Selected Indirect Synthetic Approaches to Isoxazole-3-carbaldehydes

| Precursor | Reagents/Conditions | Product | Reference |

| 5-Isopropylisoxazole-3-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Reduction (e.g., LiAlH(OtBu)₃) | This compound | General Method |

| 5-Phenylisoxazole-3-carbonyl chloride | Reduction with NaBH₄ in propan-2-ol to alcohol, then oxidation | 5-Phenylisoxazole-3-carbaldehyde | researchgate.net |

| 3-Chloromethyl-5-phenylisoxazole | Oxidation to aldehyde | 5-Phenylisoxazole-3-carbaldehyde | researchgate.net |

| 5-Arylisoxazole-3-carbaldehyde oximes | Hydrolysis | 5-Arylisoxazole-3-carbaldehydes | researchgate.net |

General Principles and Innovations in Isoxazole Ring Construction Relevant to the Compound

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several powerful methods being continuously refined. researchgate.net

1,3-Dipolar Cycloaddition Reactions: Nitrile Oxides with Alkenes and Alkynes

The most widely employed method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. rsc.orgnih.govnih.govresearchgate.net This reaction is highly versatile and allows for the regioselective synthesis of a wide variety of substituted isoxazoles. rsc.org

Nitrile oxides are unstable intermediates and are typically generated in situ from precursors like aldoximes (via oxidation with reagents like N-chlorosuccinimide or oxone), hydroximoyl chlorides (via dehydrohalogenation), or nitroalkanes. rsc.orgnih.govnih.gov The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. nih.govnih.gov For the synthesis of this compound, this would involve the cycloaddition of a nitrile oxide derived from a glyoxal (B1671930) mono-oxime equivalent with isobutylene.

Innovations in this area include the use of "green" solvents, microwave irradiation, and metal-free conditions to improve the environmental footprint and efficiency of the reaction. rsc.orgresearchgate.netnih.gov

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization strategies offer an elegant way to construct isoxazole rings, often with high regioselectivity. mdpi.com These methods typically involve a molecule containing both the nitrile oxide precursor and the dipolarophile tethered together. acs.orgmdpi.com Upon generation of the nitrile oxide, an intramolecular cycloaddition occurs to form a fused or bridged bicyclic system containing the isoxazole ring. mdpi.com

For instance, the intramolecular nitrile oxide cycloaddition (INOC) reaction has been used to synthesize complex tetracyclic isoxazoles. mdpi.com Another approach involves the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by metals like gold(III) chloride to selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Copper-mediated intramolecular cyclization of oximes derived from propargylamines also provides a route to isoxazoles. organic-chemistry.org

Strategic Functionalization of Pre-existing Isoxazole Nuclei

Once the isoxazole core is formed, its functionalization allows for the introduction of various substituents. The stability of the isoxazole ring permits a range of chemical manipulations. researchgate.net For example, a pre-existing 3-methylisoxazole (B1582632) can be functionalized at the methyl group. Halogenation of the methyl group, followed by nucleophilic substitution, can introduce different functionalities.

The isoxazole ring itself can also undergo reactions such as alkylation and acylation. researchgate.net For instance, Friedel-Crafts acylation of aromatic compounds with isoxazole-3-carbonyl chlorides has been reported. researchgate.net This demonstrates the ability to attach the isoxazole nucleus to other molecular scaffolds.

Catalytic Systems and Mechanistic Investigations in Isoxazole Synthesis

Catalysis plays a pivotal role in modern isoxazole synthesis, offering improved yields, selectivity, and milder reaction conditions. Both metal-based and metal-free catalytic systems have been developed.

Copper(I) catalysts are widely used in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, a reaction often referred to as a "click" reaction. organic-chemistry.org This method is highly reliable and provides excellent regioselectivity for 3,5-disubstituted isoxazoles. organic-chemistry.org Gold catalysts have been employed in the cycloisomerization of acetylenic oximes. organic-chemistry.org Palladium catalysts have been used in multi-component reactions to assemble isoxazoles. nih.gov

Mechanistic studies are crucial for understanding and optimizing these reactions. For example, computational studies have shed light on the non-concerted mechanism of the copper-catalyzed cycloaddition, involving metallacycle intermediates. organic-chemistry.org Investigations into photochemical reactions of isoxazoles have revealed complex isomerization pathways. acs.orgacs.org Electrochemical methods for isoxazoline (B3343090) synthesis have also been developed, with mechanistic studies suggesting a stepwise, radical-mediated pathway rather than a concerted cycloaddition. nih.gov Hypervalent iodine compounds have been shown to be effective catalysts for the intramolecular oxidative cycloaddition of aldoximes, with mechanistic studies indicating the in situ generation of a hydroxy(aryl)iodonium species as the active catalyst. mdpi.com

Table 2: Catalytic Systems in Isoxazole Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

| Copper(I) salts | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted isoxazoles | organic-chemistry.org |

| Gold(III) chloride | Cycloisomerization of α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

| Palladium complexes | Four-component coupling | Pyrazole or isoxazole derivatives | nih.gov |

| Hypervalent iodine(III) | Intramolecular oxidative cycloaddition | Fused isoxazoles/isoxazolines | mdpi.com |

| Iron and Palladium | Sequential four-step sequence | Trisubstituted isoxazoles | nih.gov |

| Amine-functionalized cellulose | Three-component reaction | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |

Transition Metal-Mediated and Catalyzed Pathways

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds like isoxazoles, offering high efficiency and selectivity. researchgate.netmdpi.com Various transition metals, including palladium, copper, gold, and iron, have been employed to construct the isoxazole ring and to functionalize it. bohrium.com These methods often provide access to a wide range of substituted isoxazoles that are not easily accessible through classical methods.

One of the prominent strategies involves the transition metal-catalyzed cycloaddition of alkynes with nitrile oxides. researchgate.net For the synthesis of a 3,5-disubstituted isoxazole such as this compound, a key reaction would be the [3+2] cycloaddition of an appropriate alkyne and a nitrile oxide. Transition metal catalysts can control the regioselectivity of this reaction, which is a significant challenge in uncatalyzed thermal cycloadditions. researchgate.net

Recent advancements have also highlighted the use of transition metal-catalyzed C-H bond functionalization to introduce substituents onto a pre-formed isoxazole ring. researchgate.netbohrium.com For instance, a 5-isopropylisoxazole core could be synthesized first, followed by the introduction of the carbaldehyde group at the 3-position via a metal-catalyzed formylation reaction.

The versatility of transition metal catalysis is further demonstrated by cascade reactions, where multiple bond-forming events occur in a single pot, leading to the rapid assembly of complex molecules. bohrium.com For example, a palladium-catalyzed cascade cyclization/functionalization of alkynes is a powerful tool for constructing functionalized isoxazoles. bohrium.com The use of low-valent early transition metals has also been explored, offering unique reactivity and selectivity patterns compared to late transition metals. nih.gov

Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of isoxazole derivatives, which are applicable to the synthesis of this compound and its analogs.

| Catalyst/Metal | Reaction Type | Substrates | Key Features |

| Copper(I) | 1,3-Dipolar Cycloaddition | Terminal Alkynes, Nitrile Oxides | High regioselectivity, mild reaction conditions. nih.gov |

| Palladium(II) | Cross-Coupling/Annulation | Alkynes, Oximes | Versatile for constructing substituted isoxazoles. bohrium.com |

| Gold(III) | Cycloisomerization | α,β-Acetylenic Oximes | Selective synthesis of 3-substituted or 3,5-disubstituted isoxazoles. organic-chemistry.org |

| Cp*Co(III) | [4+1] Annulation | Anthranils, Sulfoxonium Ylides | Access to complex fused heterocyclic systems. researchgate.net |

This table presents generalized data from various sources on isoxazole synthesis and does not represent specific experimental results for this compound.

Metal-Free and Sustainable Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods. benthamdirect.com This has led to the exploration of metal-free and green chemistry approaches for the synthesis of isoxazoles. rsc.org These methods aim to reduce waste, avoid the use of toxic and expensive metal catalysts, and employ safer solvents and reaction conditions. benthamdirect.comrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved selectivity. benthamdirect.comnih.gov The synthesis of isoxazole derivatives under microwave irradiation has been shown to be highly efficient. benthamdirect.comnih.govrsc.org Similarly, ultrasound-assisted synthesis provides an eco-friendly alternative that can enhance reaction rates and yields. preprints.org

Solvent-free reactions, or reactions conducted in green solvents like water or ionic liquids, are another important aspect of sustainable chemistry. nih.govnih.gov The development of solvent-free, mechanochemical methods, such as ball-milling, for the synthesis of 3,5-disubstituted isoxazoles represents a significant advancement in this area. nih.gov

Metal-free catalytic systems are also gaining prominence. researchgate.net For instance, the use of organocatalysts or reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the regioselective synthesis of isoxazoles without the need for a metal catalyst. researchgate.net Electrochemically promoted reactions offer another sustainable pathway, avoiding the use of chemical oxidants and often leading to high atom economy. rsc.org

The table below summarizes some green and metal-free approaches applicable to the synthesis of isoxazole derivatives.

| Method | Key Principle | Advantages |

| Microwave Irradiation | Rapid heating | Reduced reaction times, higher yields. benthamdirect.comnih.gov |

| Ultrasonic Irradiation | Acoustic cavitation | Enhanced reaction rates, milder conditions. preprints.org |

| Solvent-Free/Ball-Milling | Mechanochemistry | Reduced solvent waste, scalability. nih.gov |

| DBU-Promoted Synthesis | Organocatalysis | Metal-free, good for sensitive functional groups. researchgate.net |

| Electrochemical Synthesis | Electrochemical oxidation | Avoids chemical oxidants, high atom economy. rsc.org |

This table presents generalized data from various sources on isoxazole synthesis and does not represent specific experimental results for this compound.

Control of Regioselectivity and Stereoselectivity in the Formation of Isoxazole Derivatives

The control of regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, particularly in [3+2] cycloaddition reactions which can potentially yield two different regioisomers. researchgate.netnih.gov For a 3,5-disubstituted isoxazole like this compound, achieving the desired substitution pattern is paramount.

The regiochemical outcome of the reaction between a nitrile oxide and an alkyne can be influenced by several factors, including the electronic and steric properties of the substituents on both reactants. researchgate.net Furthermore, the choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity. researchgate.netorganic-chemistry.org For example, copper-catalyzed cycloadditions are known to favor the formation of 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Methodologies have been developed to achieve regioselective synthesis by carefully controlling reaction parameters such as the solvent, the use of a base like pyridine, or the presence of a Lewis acid. nih.gov One-pot procedures have also been designed to afford 3,5-disubstituted isoxazoles with high regioselectivity from α,β-unsaturated carbonyl compounds. organic-chemistry.org

While stereoselectivity is not a factor in the synthesis of the achiral this compound, it becomes highly relevant when synthesizing chiral structural analogs or when the isoxazole ring is incorporated into a larger, stereochemically complex molecule. Asymmetric catalysis, often employing chiral transition metal complexes, is a powerful strategy for controlling the stereochemistry of cycloaddition reactions. catalyst-enabling-synthetic-chemistry.com The development of catalytic asymmetric 1,3-dipolar cycloadditions allows for the synthesis of enantioenriched heterocyclic compounds. catalyst-enabling-synthetic-chemistry.com

The table below highlights strategies for controlling regioselectivity in isoxazole synthesis.

| Method | Controlling Factor | Outcome |

| Catalysis | Copper(I) salts | Favors 3,5-disubstituted isoxazoles. organic-chemistry.org |

| Reaction Conditions | Solvent, Base (Pyridine), Lewis Acid (BF₃) | Can be tuned to favor different regioisomers. nih.gov |

| Substrate Control | Electron-withdrawing/donating groups | Influences the electronic demand of the cycloaddition. organic-chemistry.org |

This table presents generalized data from various sources on isoxazole synthesis and does not represent specific experimental results for this compound.

Chemical Reactivity and Derivatization Strategies of the 5 Isopropylisoxazole 3 Carbaldehyde Moiety

Transformations Involving the Aldehyde Functional Group

The aldehyde group in 5-isopropylisoxazole-3-carbaldehyde is a key site for a variety of chemical modifications, including nucleophilic additions, oxidations, and reductions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Nucleophilic Addition Reactions: Formation of Oximes, Hydrazones, and Semicarbazones

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. bldpharm.comtcichemicals.com This reactivity is fundamental to the formation of a variety of derivatives, including oximes, hydrazones, and semicarbazones, which are important intermediates in the synthesis of more complex molecules and often exhibit biological activity themselves.

The general mechanism for these reactions involves the attack of the nucleophilic nitrogen atom of hydroxylamine (B1172632), a hydrazine (B178648) derivative, or semicarbazide (B1199961) on the aldehyde's carbonyl carbon. This is typically followed by the elimination of a water molecule to form the corresponding C=N double bond of the oxime, hydrazone, or semicarbazone. bldpharm.com

Oximes are formed by the reaction of this compound with hydroxylamine (NH₂OH). This reaction is a standard method for the preparation of oximes from aldehydes and ketones. masterorganicchemistry.com

Hydrazones are synthesized through the condensation of the aldehyde with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). For instance, the reaction with isonicotinylhydrazide would yield the corresponding isonicotinylhydrazone derivative.

Semicarbazones are prepared by reacting the aldehyde with semicarbazide hydrochloride. The reaction is typically carried out in a suitable solvent system, such as a mixture of methanol (B129727) and water, often with a base like sodium acetate (B1210297) to neutralize the hydrochloride salt. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Product Type | General Reaction |

|---|---|---|

| Hydroxylamine | Oxime | R-CHO + NH₂OH → R-CH=NOH + H₂O |

| Hydrazine | Hydrazone | R-CHO + H₂NNH₂ → R-CH=NNH₂ + H₂O |

| Semicarbazide | Semicarbazone | R-CHO + H₂NNHCONH₂ → R-CH=NNHCONH₂ + H₂O |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-isopropylisoxazole-3-carboxylic acid. This transformation is a common and important reaction in organic synthesis. youtube.com The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. nih.govbiosynth.comchemimpex.com

Several methods are available for the oxidation of aldehydes to carboxylic acids, and the choice of reagent often depends on the presence of other functional groups in the molecule. libretexts.org

The Pinnick oxidation is a particularly mild and efficient method that utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene. wikipedia.orgnrochemistry.com This method is known for its high chemoselectivity and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The active oxidant is chlorous acid (HClO₂), which is generated in situ under weakly acidic conditions. wikipedia.org

Another common method is the Jones oxidation , which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgwikipedia.orgalfa-chemistry.comlibretexts.org While highly effective, the toxicity of chromium(VI) compounds has led to the development of alternative, more environmentally benign methods. organic-chemistry.orgwikipedia.org

Table 2: Common Oxidation Reagents for Aldehyde to Carboxylic Acid Conversion

| Reagent(s) | Name of Reaction | Key Features |

|---|---|---|

| NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Pinnick Oxidation | Mild conditions, high chemoselectivity. wikipedia.orgnrochemistry.comnih.gov |

| CrO₃, H₂SO₄, acetone | Jones Oxidation | Strong oxidant, rapid reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comlibretexts.org |

| KMnO₄ | Permanganate Oxidation | Powerful, can cleave other bonds if not controlled. harvard.edu |

| Ag₂O | Tollens' Reagent | Mild, used for qualitative tests. harvard.edu |

Selective Reduction Methodologies

The aldehyde group can be selectively reduced to a primary alcohol, (5-isopropylisoxazol-3-yl)methanol, while leaving the isoxazole (B147169) ring intact. bldpharm.comharvard.edu This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the selective reduction of aldehydes and ketones. masterorganicchemistry.commoriroku.co.jprsc.orgsci-hub.se It is a milder reducing agent than lithium aluminum hydride and is compatible with a wider range of functional groups and protic solvents like methanol or ethanol. masterorganicchemistry.comharvard.edu The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. moriroku.co.jp

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces aldehydes to primary alcohols. biosynth.com However, due to its higher reactivity, it is less chemoselective and will also reduce other functional groups like esters and amides. biosynth.com Therefore, for the selective reduction of the aldehyde in this compound, NaBH₄ is generally the preferred reagent. masterorganicchemistry.comharvard.edu

Table 3: Selective Reducing Agents for Aldehyde to Alcohol Conversion

| Reagent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Chemoselective for aldehydes and ketones, compatible with protic solvents. masterorganicchemistry.comharvard.edumoriroku.co.jprsc.orgsci-hub.se |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, less chemoselective. biosynth.com |

Reactivity of the Isoxazole Heterocyclic Ring System

The isoxazole ring is an aromatic heterocycle that can undergo a variety of reactions, including substitution at its C-H bonds and processes involving ring-opening or rearrangement. wikipedia.orgcarta-evidence.org The reactivity of the ring is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms, as well as by the substituents present on the ring.

Reactions at the Isoxazole C-H Bonds

The isoxazole ring has C-H bonds that can be functionalized, although they are generally less reactive than those in more electron-rich aromatic systems. mnstate.edu Directed metalation and halogenation are common strategies to introduce new substituents onto the ring.

Lithiation of the isoxazole ring can be achieved using strong bases like organolithium reagents (e.g., n-butyllithium). masterorganicchemistry.comresearchgate.netlscollege.ac.in The position of lithiation is often directed by the existing substituents on the ring. For 3,5-disubstituted isoxazoles, the C-4 position is the most common site for deprotonation, leading to a 4-lithioisoxazole intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the 4-position.

Electrophilic halogenation , such as bromination, can also occur at the C-4 position of the isoxazole ring. Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom onto the ring, which can then serve as a handle for further functionalization through cross-coupling reactions. libretexts.orglscollege.ac.insavemyexams.com The electrophilic substitution on the isoxazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. mnstate.edu

Ring-Opening and Rearrangement Processes

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening or rearrangement reactions. wikipedia.org These transformations can provide access to a variety of acyclic and heterocyclic structures.

Photochemical rearrangements of isoxazoles can occur upon UV irradiation. This process often involves the cleavage of the N-O bond to form a vinyl nitrene intermediate, which can then undergo further reactions.

Reductive ring cleavage can be achieved using catalytic hydrogenation (e.g., with H₂/Pd-C). This typically cleaves the N-O bond and reduces the other functionalities, leading to the formation of β-aminoenones or γ-amino alcohols, depending on the substrate and reaction conditions.

Base-catalyzed rearrangements have also been observed for certain isoxazole derivatives. For example, some isoxazolium salts can undergo ring-opening upon treatment with a base.

Strategic Derivatization for Molecular Diversification

The derivatization of the this compound moiety can be methodically approached by targeting its distinct components: the C5-isopropyl group, the C4-position of the heterocyclic ring, and the C3-carbaldehyde function, which serves as a gateway to complex fused systems.

Direct and selective chemical modification of the isopropyl group at the C5 position of the isoxazole ring represents a significant synthetic challenge. The C(sp³)–H bonds of the isopropyl group are generally unreactive compared to other sites within the molecule, such as the aldehyde or the C4–H bond of the isoxazole ring.

While methods for the C–H functionalization of unactivated alkyl groups on heterocyclic rings are an area of active research, specific examples involving the 5-isopropyl group of this compound are not widely reported in the literature. General strategies for such transformations often rely on radical-based processes or transition-metal-catalyzed C–H activation, which can suffer from a lack of selectivity and harsh reaction conditions. researchgate.netacs.org The development of mild and site-selective methods for the functionalization of the isopropyl group remains a target for synthetic innovation, potentially opening new avenues for creating analogues with altered steric and electronic properties.

The isoxazole ring itself offers opportunities for derivatization, primarily at the C4 position, which is the only unsubstituted carbon on the core of this compound. The C4-H bond can be activated for substitution, allowing for the introduction of a variety of functional groups.

A prominent strategy for functionalizing the C4 position is through electrophilic halogenation. Research has demonstrated that 3,5-disubstituted isoxazoles can be effectively iodinated at the C4 position. The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) yields 4-iodoisoxazoles under mild conditions. nih.gov These 4-iodo derivatives are exceptionally versatile intermediates that can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkynyl, and vinyl substituents to create highly decorated 3,4,5-trisubstituted isoxazoles. nih.gov Similarly, fluorination at the C4 position has been achieved through methods like gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes. nih.gov A patent also describes the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) using N-iodosuccinimide, further highlighting the viability of C4-halogenation on similar scaffolds. google.com

| Starting Material Type | Reagent | Functional Group Introduced at C4 | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Alkyn-1-one O-methyl oxime | Iodine Monochloride (ICl) | Iodo (-I) | Electrophilic Cyclization/Halogenation | nih.gov |

| 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide (NIS) | Iodo (-I) | Electrophilic Halogenation | google.com |

| (Z)-2-Alkynone O-methyl oxime | Selectfluor / Gold Catalyst | Fluoro (-F) | Tandem Cyclization-Fluorination | nih.gov |

| 4-Iodoisoxazole derivative | Arylboronic acid / Pd catalyst | Aryl | Suzuki Coupling | nih.gov |

| 4-Iodoisoxazole derivative | Terminal alkyne / Pd/Cu catalyst | Alkynyl | Sonogashira Coupling | nih.gov |

The carbaldehyde group at the C3 position is the most versatile handle for molecular diversification, primarily serving as an electrophilic partner in condensation reactions to construct fused polyheterocyclic systems. ebsco.comscribd.com This strategy allows the isoxazole ring to be embedded within a larger, more complex molecular architecture, significantly expanding the range of accessible compounds.

A common approach involves the condensation of the 3-formylisoxazole with binucleophilic reagents. For instance, reaction with 1,2-diamines, such as o-phenylenediamine (B120857) or 1,2-diaminoethane, can lead to the formation of novel isoxazole-fused seven-membered rings (benzodiazepines) or fourteen-membered macrocycles, respectively. tandfonline.com The reaction proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization. nih.gov

The Knoevenagel condensation is another powerful tool, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. This reaction can be used to build a variety of fused systems. For example, the synthesis of chromano-isoxazoles has been achieved through such condensation pathways. mdpi.com Furthermore, intramolecular cycloaddition reactions starting from precursors derived from the aldehyde can generate intricate tricyclic systems, such as isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-ones. nih.gov The synthesis of isoxazolo[5,4-b]pyridines has also been reported, demonstrating the versatility of the isoxazole core in constructing fused nitrogen-containing heterocycles. clockss.org

| Formylisoxazole Derivative | Condensation Partner/Reagent | Resulting Fused System | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Aryl-4-formyl-5-chloroisoxazole | o-Phenylenediamine | Isoxazolo[5,4-b]benzodiazepine | Condensation/Cyclization | tandfonline.com |

| 3-Aryl-4-formyl-5-chloroisoxazole | 1,2-Diaminoethane | Diisoxazolo-tetraaza-cyclotetradecadione | Condensation/Macrocyclization | tandfonline.com |

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one (precursor) | tert-Butyl Nitrite (TBN) | Isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one | Intramolecular Cycloaddition | nih.gov |

| Chalcone (from aldehyde) | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazole | Condensation/Cyclization | mdpi.com |

| 3-Formyl Chromone | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Pyrazolo-chromone fused system | Knoevenagel Condensation | |

| Indole-3-carboxaldehyde | Amino Acids (e.g., Histidine) | Indole-Schiff Base Hybrid | Schiff Base Formation | nih.gov |

Spectroscopic and Computational Elucidation of 5 Isopropylisoxazole 3 Carbaldehyde Structures

Comprehensive Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to build a complete picture of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., NOESY) for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 5-isopropylisoxazole-3-carbaldehyde, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. mnstate.edu The aldehyde proton typically appears as a singlet in the downfield region, around 9.0-10.0 ppm. The isopropyl group protons exhibit a characteristic pattern: a septet for the methine proton and a doublet for the two methyl groups. The proton on the isoxazole (B147169) ring will also present a unique chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically between 190-200 ppm. libretexts.org The carbons of the isoxazole ring and the isopropyl group will have characteristic chemical shifts based on their electronic environment. libretexts.orgnp-mrd.orghmdb.ca

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in establishing connectivity and spatial relationships within the molecule. nanalysis.comic.ac.uklibretexts.orgresearchgate.net A COSY spectrum would show correlations between coupled protons, for instance, between the methine and methyl protons of the isopropyl group. nanalysis.comlibretexts.org A NOESY spectrum reveals through-space interactions, providing insights into the molecule's conformation by showing which protons are in close proximity, even if they are not directly bonded. ic.ac.ukresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.9 - 10.1 | 185 - 195 |

| Isoxazole C4-H | 6.5 - 6.7 | 100 - 110 |

| Isopropyl CH | 3.1 - 3.4 | 25 - 30 |

| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 23 |

| Isoxazole C3 | - | 155 - 165 |

| Isoxazole C5 | - | 170 - 180 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Isoxazole C-H | Stretch | 3000 - 3100 |

| Isoxazole C=N | Stretch | 1500 - 1650 |

| Isopropyl C-H | Bend | 1370 - 1390 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. nist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can reveal the presence of the isopropyl and aldehyde groups. For instance, the loss of the isopropyl group (C₃H₇) or the formyl radical (CHO) would result in characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.comnerc.ac.ukupi.edu The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the isoxazole ring and the aldehyde group will give rise to strong π → π* absorptions at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, will appear as a weaker absorption band at a longer wavelength. upi.edu

Advanced Computational Chemistry and Theoretical Studies

Computational methods complement experimental data by providing theoretical insights into the molecule's structure and electronic properties.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. ekb.egnih.govrsc.orgmdpi.comorientjchem.org DFT calculations can be used to optimize the geometry of this compound, providing accurate bond lengths and angles. These calculations can also predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. nih.govrsc.org The calculated properties can then be compared with experimental data to validate the theoretical model.

Conformational Analysis and Tautomeric Equilibrium Studies

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its reactivity and interactions. Conformational analysis and the study of tautomeric equilibria provide insight into the molecule's most stable states.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key rotational bonds are between the isopropyl group and the isoxazole ring (C-C bond) and between the carbaldehyde group and the isoxazole ring (C-C bond).

The rotation around these bonds gives rise to various conformers, or rotamers, with different energies. The stability of these conformers is primarily dictated by steric hindrance. Eclipsed conformations, where bulky groups are aligned, are energetically unfavorable compared to staggered conformations, where they are further apart. lumenlearning.com For the isopropyl group, staggered conformations that minimize interaction with the isoxazole ring are predicted to be the most stable. Similarly, the aldehyde group can exist in different orientations relative to the ring. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as these bonds are rotated, identifying the lowest energy (most stable) conformations. nih.gov

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio. Generally, conformers are classified based on the dihedral angles of their key substituents. nih.gov

Tautomeric Equilibrium

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerism, often involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. Heterocyclic systems like azoles are known to exhibit tautomerism. researchgate.netresearchgate.net

For the isoxazole ring system in this compound, tautomerism is a theoretical possibility, although it is not commonly observed as the aromaticity of the isoxazole ring provides significant stability. Potential, less stable tautomeric forms could arise from proton migration from the isopropyl group or the aldehyde group to the ring nitrogen or oxygen, but these forms would disrupt the stable aromatic system. The equilibrium is expected to lie overwhelmingly toward the canonical isoxazole structure. The study of tautomeric equilibrium often involves spectroscopic techniques like NMR and UV/VIS, as the different tautomers, if present in sufficient quantities, will have distinct spectral signatures. nih.govresearchgate.net The polarity of the solvent can also influence the position of a tautomeric equilibrium. nih.gov

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.orgethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org These orbitals are called the "frontier" orbitals because they are at the forefront of electron interactions. ossila.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity. ossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant contributions from the electron-rich isoxazole ring. The LUMO, conversely, is likely centered on the electron-withdrawing carbaldehyde group (-CHO), particularly the π* anti-bonding orbital of the carbonyl. This distribution makes the ring a potential site for electrophilic attack and the aldehyde carbon a site for nucleophilic attack.

| Orbital | Description | Predicted Location of Highest Density | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest energy orbital containing electrons | Isoxazole Ring | Electron Donor (Nucleophilic Center) |

| LUMO | Lowest energy orbital without electrons | Carbaldehyde Group (C=O) | Electron Acceptor (Electrophilic Center) |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netorientjchem.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by different colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In the MEP map of this compound, the most negative potential (red/orange) is anticipated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the aldehyde group. These sites are the primary centers for electrophilic attack. orientjchem.org The most positive potential (blue) is expected around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogens of the isopropyl group. The aldehyde carbon, being bonded to a highly electronegative oxygen, would also be an electrophilic center, susceptible to nucleophilic attack. walisongo.ac.id

Prediction and Interpretation of Spectroscopic Parameters

The structure of this compound can be elucidated and confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry allows for the prediction of these spectroscopic parameters, which can then be compared with experimental data for structural verification. researchgate.net

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule, while the ¹³C NMR spectrum reveals the different types of carbon atoms. The chemical shift (δ) of each nucleus is highly dependent on its local electronic environment.

For this compound, distinct signals are expected for the protons of the isopropyl group, the proton on the isoxazole ring, and the aldehyde proton.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear far downfield, typically in the range of δ 9.5-10.5 ppm.

Isoxazole Ring Proton (-CH=): The single proton on the isoxazole ring (at position 4) is in an aromatic-like environment and is expected to have a chemical shift in the δ 6.5-7.0 ppm range, similar to related structures. google.com

Isopropyl Group Protons (-CH(CH₃)₂): This group will show two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is expected around δ 3.1-3.4 ppm, and the methyl protons around δ 1.3-1.5 ppm. google.com

The predicted chemical shifts, based on analogous structures and general principles, are summarized in the table below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Isoxazole Ring (-CH=) | 6.5 - 7.0 | Singlet (s) | 1H |

| Isopropyl Methine (-CH) | 3.1 - 3.4 | Septet (sept) | 1H |

| Isopropyl Methyl (-CH₃) | 1.3 - 1.5 | Doublet (d) | 6H |

Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 180-190 ppm. The carbons of the isoxazole ring would appear in the aromatic region (110-170 ppm), while the isopropyl carbons would be found in the aliphatic region (20-40 ppm). DFT calculations are often employed to obtain more precise theoretical chemical shifts for both ¹H and ¹³C nuclei. chemrxiv.org

Advanced Applications and Future Research Directions of 5 Isopropylisoxazole 3 Carbaldehyde Based Compounds

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of 5-isopropylisoxazole-3-carbaldehyde makes it an exceptionally useful building block in the field of complex organic synthesis. lifechemicals.com The isoxazole (B147169) ring itself is a stable aromatic system, yet it contains a weak nitrogen-oxygen bond that can be cleaved under specific reductive or basic conditions. nih.gov This latent reactivity allows chemists to use the isoxazole moiety as a masked form of other functional groups, such as 1,3-dicarbonyls or γ-amino alcohols, which can be revealed later in a synthetic sequence. lifechemicals.comnih.gov The aldehyde group provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and nucleophilic additions, further expanding its synthetic utility. nih.gov

Precursor in Pharmaceutical Development and Drug Discovery

The 5-isopropylisoxazole scaffold is a recognized pharmacophore in medicinal chemistry, and this compound, along with its closely related carboxylic acid derivative, serves as a crucial starting material in the synthesis of new therapeutic agents. nih.govchemimpex.com The isoxazole ring can act as a bioisostere for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of drug candidates. orgsyn.org

Research has demonstrated the value of this scaffold in developing treatments for a variety of conditions. For instance, derivatives of 5-isopropylisoxazole have been investigated for their potential in treating neurological disorders. chemimpex.com The structural features of these compounds allow for favorable interactions with biological targets in the central nervous system. lifechemicals.comchemimpex.com

Furthermore, the 5-isopropylisoxazole core has been integral in the design of potent T-type calcium channel blockers. researchgate.net In one study, 5-isopropylisoxazole-5-carbaldehyde was used in the reductive amination with aminotetrahydropyridine derivatives to produce compounds with significant antinociceptive effects in neuropathic pain models. researchgate.net The aldehyde's reactivity was key to linking the isoxazole moiety with the piperidine-based fragment, leading to the final drug candidates. researchgate.net

The following table summarizes the synthesis of a T-type calcium channel blocker starting from this compound.

Table 1: Synthesis of Isoxazole-based T-type Calcium Channel Blockers

| Reactant A | Reactant B | Reaction Type | Product | Application |

|---|---|---|---|---|

| This compound | 1-(tert-butoxycarbonyl)-4-(phenylamino)-1,2,3,6-tetrahydropyridine | Reductive Amination | 1-(tert-butoxycarbonyl)-4-((5-isopropylisoxazol-3-yl)methylamino)-4-phenyl-1,2,3,6-tetrahydropyridine | Neuropathic Pain Treatment |

Synthetic Intermediate in Agrochemical Research

In addition to its role in pharmaceuticals, the 5-isopropylisoxazole scaffold is also valuable in the field of agrochemical research. chemimpex.com Derivatives of this structure have shown promise in the development of new pesticides and herbicides. nih.gov The unique properties of the isoxazole ring can contribute to the efficacy and selectivity of these agricultural products, helping to improve crop yields and resistance to pests. chemimpex.com While much of the public domain research highlights the use of the corresponding carboxylic acid, the carbaldehyde is a direct and versatile precursor to these and other agrochemically active compounds. chemimpex.com

Contributions to Materials Science and Polymer Chemistry

The applications of this compound and its derivatives extend into the realm of materials science and polymer chemistry. The isoxazole ring's electronic properties and the potential for polymerization through the aldehyde or other introduced functional groups make it an attractive component for novel materials. chemimpex.com Isoxazole-containing polymers have been investigated for their potential as semiconductors and in the development of advanced coatings and liquid crystals. nih.gov The thermal and mechanical properties of polymers can be modified by incorporating the rigid, aromatic isoxazole structure into the polymer backbone or as a pendant group. mdpi.com While specific examples starting directly from this compound are not widely reported in the literature, the general utility of isoxazoles in polymer synthesis suggests a promising area for future research. mdpi.comrsc.org

Exploration of Structure-Reactivity Relationships in Isoxazole Derivatives

Understanding the relationship between the structure of isoxazole derivatives and their chemical reactivity is crucial for designing new synthetic strategies and functional molecules. The isoxazole ring is considered an electron-deficient aromatic system, which influences the reactivity of its constituent atoms and substituents. The presence of the electronegative oxygen and nitrogen atoms affects the electron distribution around the ring. csic.es

Sustainable and Scalable Synthesis of this compound

The development of sustainable and scalable methods for the synthesis of this compound is essential for its broader application in industrial settings. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to reduce environmental impact and improve efficiency. ontosight.aiorganic-chemistry.org

Traditional methods for isoxazole synthesis often involve multi-step procedures with harsh reagents and organic solvents. mdpi.com Modern approaches focus on one-pot reactions, the use of safer solvents like water or deep eutectic solvents, and energy-efficient techniques such as microwave irradiation and ultrasound. nih.govontosight.ai For example, microwave-assisted organic synthesis has been shown to enhance reaction rates, improve yields, and increase selectivity in the formation of isoxazole derivatives. ontosight.aikvmwai.edu.in Similarly, ultrasound has been used to promote the synthesis of isoxazoles, often leading to shorter reaction times and higher efficiency. frontiersin.org While specific scalable syntheses for this compound are not extensively detailed in publicly available literature, the general methodologies developed for other isoxazoles provide a clear pathway for its sustainable production. organic-chemistry.orgmdpi.com

Unexplored Research Avenues and Innovative Methodologies for Isoxazole Chemistry

The field of isoxazole chemistry continues to evolve, with numerous unexplored research avenues and innovative methodologies on the horizon. A key area of future research is the development of novel catalytic systems for the synthesis and functionalization of isoxazoles. bldpharm.com This includes the use of transition-metal catalysis for regioselective C-H functionalization, which would allow for the direct modification of the isoxazole ring without the need for pre-functionalized starting materials. nih.gov

Another promising direction is the application of isoxazoles in asymmetric synthesis, using the chiral information embedded in a substituted isoxazole to control the stereochemistry of subsequent reactions. The development of new ring-opening strategies for the isoxazole nucleus could also provide access to a wider range of functionalized acyclic compounds that are difficult to synthesize by other means. nih.gov

Furthermore, the exploration of isoxazole-based compounds in new therapeutic areas and in the development of smart materials, such as sensors and responsive polymers, remains a fertile ground for discovery. lifechemicals.comorgsyn.org The unique electronic and structural properties of the isoxazole ring make it a prime candidate for incorporation into materials with tailored optical and electronic properties. nih.gov As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of isoxazoles deepens, the applications of compounds like this compound are set to expand significantly.

Q & A

Q. What are the common synthetic routes for 5-Isopropylisoxazole-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis of this compound can be achieved via cycloaddition reactions. A validated method involves hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, yielding isoxazole derivatives. For example, nitrile oxides (generated in situ) react with terminal alkynes under mild conditions (e.g., dichloromethane at room temperature) to form the isoxazole core . Key parameters for optimization include:

- Catalyst selection : Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents enhance reaction rates.

- Temperature control : Lower temperatures minimize side reactions.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

- ¹H NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm) and isopropyl group protons (multiplet at ~1.2–1.4 ppm).

- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality.

- HRMS : Molecular ion peaks should align with the theoretical mass (C₇H₉NO₂: 155.0582 g/mol).

Comparative analysis with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to light and moisture. Storage recommendations include:

- Temperature : –20°C in airtight containers.

- Desiccant : Use molecular sieves or silica gel to prevent hydrolysis of the aldehyde group.

- Solvent compatibility : Dissolve in dry DMSO or DCM for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 5-Isopropylisoxazole derivatives?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

Q. What strategies improve yields in multi-step syntheses involving this compound?

Yield optimization requires systematic analysis:

- Intermediate characterization : Monitor each step via TLC or LC-MS to identify bottlenecks.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for reductive steps.

- Solvent-free methods : Microwave-assisted reactions reduce side-product formation .

Q. How does the isopropyl substituent influence the reactivity of the isoxazole ring in cross-coupling reactions?

The isopropyl group introduces steric hindrance, which:

- Slows electrophilic substitution : Meta-directing effects dominate due to electron donation from the alkyl group.

- Modifies regioselectivity : Bulkier substituents favor reactions at the 4-position over the 5-position.

Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.